molecular formula C34H44O12 B12810860 Meliatoxin B2 CAS No. 87617-80-9

Meliatoxin B2

Cat. No.: B12810860
CAS No.: 87617-80-9
M. Wt: 644.7 g/mol
InChI Key: RVDWIBIPETYACU-UHFFFAOYSA-N
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Description

Meliatoxin B2 is a limonoid compound derived from the genus Melia, particularly from the plant Melia azedarach, commonly known as the Chinaberry tree. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties and its role in traditional medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meliatoxin B2 involves several steps, starting from basic triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic limonoid structure. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves extraction from the Melia azedarach plant. The process includes harvesting the plant material, drying, and milling. The powdered plant material is then subjected to solvent extraction, typically using methanol or ethanol. The crude extract is further purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Meliatoxin B2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and acid or base catalysts.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound for studying limonoid synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in preclinical studies for treating various diseases.

    Industry: Utilized in the development of eco-friendly pesticides and as a lead compound for drug development.

Mechanism of Action

Meliatoxin B2 exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating their activity. The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Meliatoxin B2 is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:

    Meliatoxin B1: Another limonoid from Melia azedarach with similar but distinct biological activities.

    Trichilin H: A limonoid with potent insecticidal properties.

    Toosendanin: Known for its anti-cancer and insecticidal activities.

Compared to these compounds, this compound stands out for its broader range of pharmacological effects and its potential for therapeutic applications.

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of scientific research and a promising candidate for drug development and other industrial applications.

Properties

CAS No.

87617-80-9

Molecular Formula

C34H44O12

Molecular Weight

644.7 g/mol

IUPAC Name

[19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-15-yl] 2-methylpropanoate

InChI

InChI=1S/C34H44O12/c1-15(2)29(41)46-30-33(7)22-11-23(39)32(6)21-10-19(37)24(18-8-9-42-13-18)31(21,5)12-20(38)26(32)34(22,14-43-30)27(40)25(44-16(3)35)28(33)45-17(4)36/h8-9,13,15,21-28,30,39-40H,10-12,14H2,1-7H3

InChI Key

RVDWIBIPETYACU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C2(C3CC(C4(C5CC(=O)C(C5(CC(=O)C4C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C)C6=COC=C6)C)O)C

Origin of Product

United States

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